An In-depth Technical Guide to 3-Bromo-1H-pyrazolo[3,4-c]pyridine: Chemical Properties, Structure, and Synthesis
An In-depth Technical Guide to 3-Bromo-1H-pyrazolo[3,4-c]pyridine: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-1H-pyrazolo[3,4-c]pyridine is a halogenated heterocyclic compound featuring a fused pyrazole and pyridine ring system. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, making it a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility has been demonstrated in the development of kinase inhibitors and other potential therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3-Bromo-1H-pyrazolo[3,4-c]pyridine, intended to support researchers and professionals in drug discovery and development.
Chemical Properties and Structure
3-Bromo-1H-pyrazolo[3,4-c]pyridine is a solid at room temperature, typically appearing as a pale-yellow to yellow-brown substance. Its core structure consists of a pyrazolo[3,4-c]pyridine bicyclic system with a bromine atom substituted at the C3 position of the pyrazole ring.
| Property | Value | Source |
| CAS Number | 76006-13-8 | [Various chemical suppliers] |
| Molecular Formula | C₆H₄BrN₃ | PubChem |
| Molecular Weight | 198.02 g/mol | Sigma-Aldrich |
| Appearance | Pale-yellow to Yellow-brown Solid | Pi Chemicals System |
| SMILES | Brc1n[nH]c2c1ccnc2 | Sigma-Aldrich |
| InChI Key | ANQCOJNSEVIFFL-UHFFFAOYSA-N | Sigma-Aldrich |
Predicted Mass Spectrometry Data (Collision Cross Section):
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 197.96614 | 128.8 |
| [M+Na]⁺ | 219.94808 | 143.6 |
| [M-H]⁻ | 195.95158 | 131.9 |
| [M+NH₄]⁺ | 214.99268 | 150.4 |
| [M+K]⁺ | 235.92202 | 132.1 |
| Data from PubChemLite. |
Experimental Protocols
The synthesis of 3-Bromo-1H-pyrazolo[3,4-c]pyridine can be achieved through the electrophilic bromination of the parent heterocycle, 1H-pyrazolo[3,4-c]pyridine. The preparation of the parent scaffold is a critical first step. The following is a detailed, multi-step experimental protocol based on established literature procedures for the synthesis of pyrazolo[3,4-c]pyridines and their subsequent halogenation.
Step 1: Synthesis of 1H-Pyrazolo[3,4-c]pyridine
The synthesis of the 1H-pyrazolo[3,4-c]pyridine core can be accomplished via the nitrosation of 3-acetamido-4-methylpyridine, followed by rearrangement and cyclization, as described by Chapman and Hurst in Journal of the Chemical Society, Perkin Transactions 1, 1980.
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Materials: 3-Acetamido-4-methylpyridine, Sodium nitrite (NaNO₂), Acetic anhydride (Ac₂O), Dichloroethane (DCE), Methanol (MeOH), Sodium methoxide (NaOMe).
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Procedure:
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To a solution of 3-acetamido-4-methylpyridine in a mixture of acetic anhydride and dichloroethane, add sodium nitrite portion-wise at room temperature.
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Heat the reaction mixture to 90 °C and stir for 20 hours.
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Cool the mixture and remove the solvent under reduced pressure.
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Treat the residue with a solution of sodium methoxide in methanol and stir at room temperature for 1 hour.
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Neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 1H-pyrazolo[3,4-c]pyridine.
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Step 2: Bromination of 1H-Pyrazolo[3,4-c]pyridine
The pyrazolo[3,4-c]pyridine ring system is known to undergo electrophilic substitution at the 3-position.
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Materials: 1H-Pyrazolo[3,4-c]pyridine, N-Bromosuccinimide (NBS) or Bromine (Br₂), a suitable solvent (e.g., Chloroform, Acetic Acid, or DMF).
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Procedure:
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Dissolve 1H-pyrazolo[3,4-c]pyridine in a suitable solvent.
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To this solution, add N-bromosuccinimide (or a solution of bromine in the same solvent) dropwise at a controlled temperature (typically 0 °C to room temperature).
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Stir the reaction mixture for a specified time until the starting material is consumed (monitored by TLC).
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Quench the reaction with a solution of sodium thiosulfate if bromine was used.
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Extract the product with an organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography to yield 3-Bromo-1H-pyrazolo[3,4-c]pyridine.
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Applications in Drug Development
3-Bromo-1H-pyrazolo[3,4-c]pyridine serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its utility has been noted in the development of:
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Syk Kinase Inhibitors: It has been used as a starting material in the synthesis of compounds that act as inhibitors of Spleen Tyrosine Kinase (Syk), a target for various allergic and autoimmune diseases.
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Bacterial DNA Ligase Inhibitors: The azaindazole scaffold, which can be derived from 3-Bromo-1H-pyrazolo[3,4-c]pyridine, is a core component of novel inhibitors of bacterial NAD+-dependent DNA ligase, a promising target for new antibacterial agents.
Visualizing the Synthetic Pathway
The following diagrams illustrate the logical workflow for the synthesis of 3-Bromo-1H-pyrazolo[3,4-c]pyridine and its subsequent use in the synthesis of a potential kinase inhibitor.
Caption: Synthetic pathway to 3-Bromo-1H-pyrazolo[3,4-c]pyridine.
Caption: Role as a building block in complex molecule synthesis.
Conclusion
3-Bromo-1H-pyrazolo[3,4-c]pyridine is a valuable heterocyclic building block with demonstrated applications in the synthesis of potential therapeutic agents. While detailed experimental and spectroscopic data for this specific compound are not widely published, its synthesis is achievable through established methods for related pyrazolopyridine systems. This guide provides a foundational understanding of its chemical properties and a practical approach to its synthesis, empowering researchers to utilize this versatile intermediate in their drug discovery endeavors.
